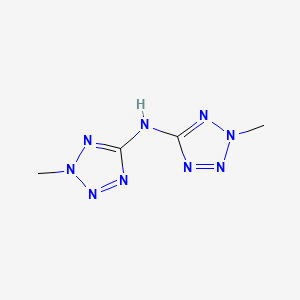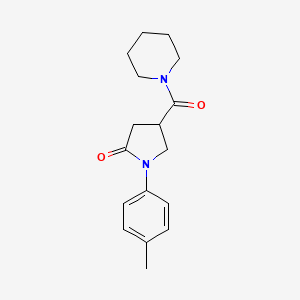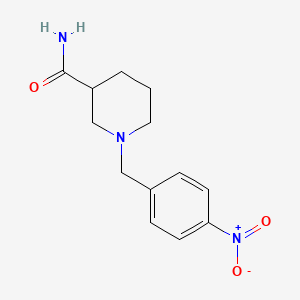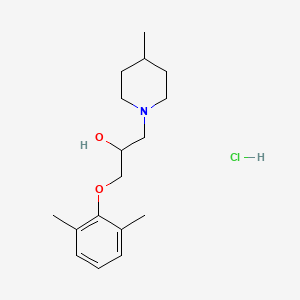
2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine, also known as MTA, is a synthetic compound that has been widely studied for its potential applications in scientific research. MTA belongs to the class of tetrazole-based compounds, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine is not fully understood. However, studies have shown that 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine has also been shown to modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumors in animal models. In addition, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine has been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against neuronal damage in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine in lab experiments is its versatility. 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine can be used in a wide range of experimental systems, including cell culture, animal models, and in vitro assays. 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine is also relatively stable and easy to handle, making it a convenient tool for scientific research. However, one of the main limitations of using 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine in lab experiments is its relatively low solubility in water, which can limit its bioavailability and effectiveness in certain experimental systems.
Zukünftige Richtungen
There are many potential future directions for research on 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine. One area of interest is the development of more efficient synthesis methods for 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine, which could improve its availability and reduce its cost. Another area of interest is the development of new derivatives of 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine with improved biological activity and selectivity. Finally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine and its potential applications in the treatment of various diseases.
Synthesemethoden
2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-methyl-2H-tetrazol-5-amine with 2-methyl-2H-tetrazol-5-carboxylic acid under appropriate conditions. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-methyltetrazol-5-yl)tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N9/c1-12-8-3(6-10-12)5-4-7-11-13(2)9-4/h1-2H3,(H,5,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSZJBKYZFIIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC2=NN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5210064.png)
![methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5210075.png)

![4-(2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5210095.png)



![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5210117.png)

![7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5210123.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-indanecarboxamide](/img/structure/B5210130.png)
![N-[(1-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5210138.png)

